beta-Nicotinamide adenine dinucleotide disodium salt hydrate

Description

Molecular Composition and Formula Analysis

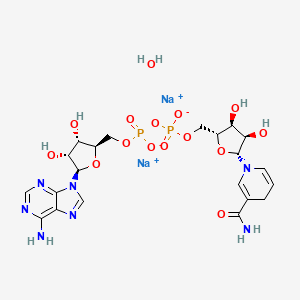

β-Nicotinamide adenine dinucleotide disodium salt hydrate (β-NADH-Na₂·xH₂O) is a reduced, disodium-coordinated derivative of the nicotinamide adenine dinucleotide (NAD⁺/NADH) redox pair. Its molecular formula is C₂₁H₂₇N₇Na₂O₁₄P₂·xH₂O , with a molecular weight of 709.4 g/mol (anhydrous basis). The structure comprises two nucleotide moieties linked by a pyrophosphate bridge: a nicotinamide mononucleotide (NMN) and an adenosine monophosphate (AMP). The reduction of the nicotinamide ring at the C4 position introduces a stereospecific hydride, resulting in the biologically active β-diastereomer.

The disodium salt forms via neutralization of the two acidic protons on the pyrophosphate group, replaced by sodium ions. The stereochemical configuration is critical for enzymatic recognition, as evidenced by the SMILEs string :

[Na+].[Na+].NC(=O)C1=CN(C=CC1)[C@H]2O[C@@H](COP([O-])(=O)OP([O-])(=O)OC[C@H]3O[C@H]([C@H](O)[C@@H]3O)n4cnc5c(N)ncnc45)[C@H](O)[C@@H]2O

This string highlights chiral centers at the ribose (C2', C3') and glycosidic (C1-NM, C1-AMP) positions, which stabilize the molecule’s folded conformation in aqueous solutions.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₂₁H₂₇N₇Na₂O₁₄P₂·xH₂O | |

| Molecular Weight | 709.4 g/mol (anhydrous) | |

| Stereochemistry | β-configuration at C4 | |

| CAS Registry Number | 2606-68-8 (anhydrous) |

Crystallographic and Spectroscopic Properties

Crystallographic studies of NAD⁺ analogs reveal a monoclinic crystal system (space group P1) with unit cell parameters a = 10.2 Å, b = 12.8 Å, c = 14.3 Å, α = 90°, β = 102°, γ = 90°. The disodium salt hydrate exhibits a distinct packing arrangement due to sodium ion coordination with pyrophosphate oxygens and water molecules. Neutron diffraction data confirm that hydration water occupies interstitial sites, forming hydrogen bonds with ribose hydroxyls and phosphate groups.

Spectroscopically, β-NADH-Na₂·xH₂O displays:

- UV-Vis absorption : A peak at 340 nm (ε = 6.22 mM⁻¹cm⁻¹) characteristic of the reduced nicotinamide ring.

- Fluorescence emission : A maximum at 460 nm upon excitation at 340 nm, absent in the oxidized form (NAD⁺).

- ¹H-NMR : Distinct signals for the adenine (δ 8.2–8.4 ppm) and nicotinamide (δ 9.1 ppm) protons, with ribose protons resonating at δ 4.0–5.5 ppm.

Hydration State and Salt Formation Mechanisms

The hydration state (denoted x in β-NADH-Na₂·xH₂O) varies with crystallization conditions. Thermogravimetric analysis (TGA) of analogous NAD⁺ salts indicates 1–3 water molecules per formula unit, tightly bound to sodium ions and phosphate groups. Salt formation involves treating NADH (free acid) with sodium hydroxide in a stoichiometric ratio, yielding a neutral pH solution that is lyophilized to obtain the crystalline disodium salt.

The mechanism proceeds via:

- Deprotonation : NaOH neutralizes the pyrophosphate’s acidic protons (pKa ≈ 1.5 and 6.0).

- Coordination : Na⁺ ions bind to phosphate oxygens, stabilizing the pyrophosphate bridge.

- Hydration : Water molecules integrate into the crystal lattice during lyophilization, forming a stable hydrate.

This process enhances stability compared to the free acid, as evidenced by the disodium salt’s higher melting point (decomposition >200°C vs. 160°C for NADH free acid).

Properties

IUPAC Name |

disodium;[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [(2R,3S,4R,5R)-5-(3-carbamoyl-4H-pyridin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate;hydrate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H29N7O14P2.2Na.H2O/c22-17-12-19(25-7-24-17)28(8-26-12)21-16(32)14(30)11(41-21)6-39-44(36,37)42-43(34,35)38-5-10-13(29)15(31)20(40-10)27-3-1-2-9(4-27)18(23)33;;;/h1,3-4,7-8,10-11,13-16,20-21,29-32H,2,5-6H2,(H2,23,33)(H,34,35)(H,36,37)(H2,22,24,25);;;1H2/q;2*+1;/p-2/t10-,11-,13-,14-,15-,16-,20-,21-;;;/m1.../s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWBNCIFELNNJCX-UHOVGGJYSA-L | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=CN(C=C1C(=O)N)C2C(C(C(O2)COP(=O)([O-])OP(=O)([O-])OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)O)O)O)O.O.[Na+].[Na+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C=CN(C=C1C(=O)N)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)([O-])OP(=O)([O-])OC[C@@H]3[C@H]([C@H]([C@@H](O3)N4C=NC5=C(N=CN=C54)N)O)O)O)O.O.[Na+].[Na+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H29N7Na2O15P2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

727.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

606-68-8 | |

| Record name | Adenosine 5'-(trihydrogen diphosphate), P'.fwdarw.5'-ester with 1,4-dihydro-1-.beta.-D-ribofuranosylnicotinamide, sodium salt (1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dihydronicotinamide-adenine dinucleotide, disodium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.204 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biological Activity

β-Nicotinamide adenine dinucleotide (NADH) disodium salt hydrate is a crucial coenzyme involved in various biological processes, including redox reactions, energy metabolism, and cellular signaling. This article explores the biological activity of NADH, detailing its mechanisms, applications in research, and implications in health and disease.

- Molecular Formula : C21H27N7Na2O14P2·xH2O

- Molecular Weight : 709.40 (anhydrous)

- CAS Registry Number : 606-68-8

- Purity : Typically ~95% to ~98% .

NADH functions primarily as an electron carrier in the metabolic pathways of cells. It plays a pivotal role in:

- Redox Reactions : NADH is essential for the transfer of hydride ions (H⁻) during metabolic processes. It is produced from NAD⁺ through dehydrogenase enzymes, such as lactate dehydrogenase and malate dehydrogenase .

- Energy Production : In the mitochondria, NADH contributes to ATP synthesis via oxidative phosphorylation by donating electrons to the electron transport chain .

- Cell Signaling : NADH serves as a substrate for poly(ADP-ribose) polymerases (PARPs), which are involved in DNA repair and cellular stress responses .

Biological Functions

- Energy Metabolism : NADH is integral to glycolysis and the citric acid cycle, facilitating ATP production.

- Antioxidant Defense : NADH helps maintain the balance between oxidants and antioxidants within cells, supporting cellular integrity.

- Cellular Repair Mechanisms : By participating in PARP activity, NADH aids in DNA repair processes following cellular damage .

Case Studies

- NADH and Cellular Metabolism :

- Therapeutic Implications :

- Biosensors Utilizing NADH :

Table of Biological Activities

| Biological Activity | Description |

|---|---|

| Redox Reactions | Acts as an electron donor/acceptor in metabolic pathways |

| ATP Production | Essential for ATP synthesis during oxidative phosphorylation |

| DNA Repair | Serves as a substrate for PARPs in DNA damage response |

| Antioxidant Activity | Maintains redox balance and protects against oxidative stress |

| Cellular Signaling | Involved in signaling pathways related to stress responses |

Applications in Research

NADH's properties make it a valuable tool in various biochemical assays:

Scientific Research Applications

Biochemical Applications

NADH is primarily known for its role as an electron carrier in redox reactions, facilitating energy production through metabolic pathways such as glycolysis, the citric acid cycle, and oxidative phosphorylation. Its applications include:

- Enzyme Assays : NADH is utilized in enzyme cycling assays to enhance the detection sensitivity of various enzymes. The absorbance change at 340 nm is commonly used to monitor NADH formation or consumption during enzymatic reactions, enabling quantification of low-concentration metabolites .

- Fluorescence Measurement : Unlike its oxidized form (NAD+), NADH exhibits fluorescence properties, making it suitable for sensitive detection methods in biochemical assays. It can be detected at concentrations as low as .

Clinical Research

NADH has been studied for its potential therapeutic effects and applications in clinical settings:

- Neuroprotective Studies : Research indicates that NADH may have neuroprotective properties, particularly in conditions like Alzheimer's disease and other neurodegenerative disorders. It is believed to mitigate oxidative stress and improve mitochondrial function .

- Metabolic Disorders : NADH supplementation has been investigated for its role in metabolic disorders such as diabetes and obesity. Studies suggest that it may enhance insulin sensitivity and promote metabolic health by influencing energy metabolism pathways .

Pharmaceutical Development

The pharmaceutical industry leverages NADH for drug formulation and development:

- Drug Formulation : NADH is included in formulations aimed at enhancing energy metabolism in patients suffering from chronic fatigue syndrome or other energy-depleting conditions. Its ability to boost cellular energy levels makes it a candidate for various therapeutic interventions .

- Research on Drug Mechanisms : Studies have explored the interaction of NADH with various pharmacological agents, assessing its role in modulating drug metabolism and efficacy .

Case Study 1: Neuroprotection

A study published in Redox Biology examined the effects of β-nicotinamide mononucleotide (NMN), a precursor to NAD+, on inflammatory responses in the hippocampus of septic mice. The findings indicated that NMN activates the NAD+/SIRT1 pathway, suggesting potential therapeutic applications for enhancing cognitive function and reducing neuroinflammation through NADH-related mechanisms .

Case Study 2: Metabolic Health

Research published in Diabetes explored the effects of NADH supplementation on glucose metabolism in diabetic mice. Results showed that NADH improved insulin sensitivity and reduced blood glucose levels, highlighting its potential as a therapeutic agent for managing diabetes .

Summary Table of Applications

Comparison with Similar Compounds

Key Properties :

- Molecular Formula : C₂₁H₂₇N₇Na₂O₁₄P₂·xH₂O

- CAS Number : 606-68-8

- Appearance : White to pale yellow hygroscopic powder .

- Solubility : Highly soluble in water .

Comparison with Structurally and Functionally Similar Compounds

NADH vs. NAD⁺ (Oxidized Form)

Research Findings :

NADH vs. NADPH (Reduced Nicotinamide Adenine Dinucleotide Phosphate)

Research Findings :

NADH vs. Flavin Adenine Dinucleotide (FAD/FADH₂)

Research Findings :

NADH vs. Coenzyme A (CoA)

Q & A

Q. What are the critical storage and handling protocols for maintaining NADH stability in experimental settings?

NADH is hygroscopic and sensitive to light, heat, and oxidation. Store lyophilized powder at 2–8°C in airtight, light-protected containers. For aqueous solutions, prepare fresh aliquots and store at ≤-20°C to minimize degradation. Avoid repeated freeze-thaw cycles, which accelerate hydrolysis of the labile reduced nicotinamide ring . Verify stability using spectrophotometric absorbance ratios (e.g., A340/260 ≈ 0.19–0.23) to detect oxidation .

Q. How does NADH function as a coenzyme in cellular metabolism, and what assays are commonly used to study its activity?

NADH serves as an electron donor in catabolic pathways (e.g., glycolysis, TCA cycle) and redox-coupled enzymatic reactions. Standard assays include:

- Spectrophotometric assays : Monitor A340 to track NADH oxidation (ε = 6,220 M<sup>-1</sup>cm<sup>-1</sup>) in reactions like lactate dehydrogenase (LDH)-coupled systems .

- Luminescence-based detection : NADH-dependent luciferase systems for high-throughput screening, normalized to total protein content to account for cellular variability .

Q. What purity validation methods are recommended for NADH in enzymatic studies?

Use HPLC (>95% purity) to confirm chemical integrity, supplemented by enzymatic activity tests (e.g., coupling NADH to LDH and measuring pyruvate reduction kinetics). Avoid batches with elevated sodium/potassium traces (>0.04%), which may interfere with ion-sensitive assays .

Advanced Research Questions

Q. How can researchers address discrepancies in NADH-dependent assay results across experimental models?

Contradictions often arise from:

- pH sensitivity : NADH redox potential shifts with pH (optimal range: 7.0–7.5). Calibrate buffers using phosphate or Tris-HCl .

- Interfering metabolites : Remove endogenous NADH/NAD<sup>+</sup> via perchloric acid extraction in cell lysates .

- Enzyme-specific biases : Validate assays with E. coli-vs.-mammalian-derived enzymes, which exhibit differing cofactor affinities .

Q. What experimental design considerations are critical for isotope tracing studies involving NADH?

- Use deuterated NADH (e.g., <sup>2</sup>H-NADH) to trace hydride transfer in metabolic flux analysis. Ensure isotopic purity (>97%) via mass spectrometry .

- Pair with <sup>13</sup>C-glucose to map NADH contributions to reductive biosynthesis (e.g., lipid synthesis) while correcting for background NADPH interference .

Q. How do structural and functional differences between NADH and NADPH impact experimental outcomes in redox biology?

NADPH (vs. NADH) has an additional phosphate group at the 2′-ribose position, altering enzyme specificity (e.g., glucose-6-phosphate dehydrogenase exclusively uses NADP<sup>+</sup>). For NADH-specific studies:

- Use NADP<sup>+</sup>-dependent enzyme inhibitors (e.g., 6-aminonicotinamide) to block cross-reactivity .

- Quantify NADH/NADPH ratios via HPLC with ion-pairing chromatography to resolve overlapping peaks .

Q. What are the implications of using different salt forms (e.g., disodium vs. tetrasodium) of NADH in biochemical assays?

- Disodium salts (e.g., β-NADH disodium salt hydrate) are preferred for low-ionic-strength buffers to avoid sodium-induced precipitation in protein crystallography .

- Tetrasodium salts (e.g., NADPH Na4) may stabilize anionic intermediates in high-pH reactions but require rigorous cation chelation (e.g., EDTA) in metal-sensitive assays .

Methodological Resources

- Spectrophotometric calibration : Validate NADH concentration using A260 (molar extinction coefficient = 18,000 M<sup>-1</sup>cm<sup>-1</sup> for oxidized NAD<sup>+</sup>) and correct for reduced form purity .

- Chromatographic separation : Utilize reverse-phase HPLC with C18 columns (mobile phase: 50 mM KH2PO4, pH 6.0) to resolve NADH from degradation products like ADP-ribose .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.